molecular formula C12H12N2O3 B1454066 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1239759-74-0

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1454066
M. Wt: 232.23 g/mol
InChI Key: DVPDBXQACCBVAS-UHFFFAOYSA-N
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Description

Phenolic compounds, such as the one you mentioned, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Molecular Structure Analysis

The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109°, making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .


Chemical Reactions Analysis

Phenolic compounds undergo several reactions such as glucuronidation, sulfonation, and methylation . They can also be involved in Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . They also have chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Synthesis and Structural Analysis

One aspect of research on pyrazole derivatives involves the synthesis and structural determination of compounds like "3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid" and its corresponding methyl ester. These compounds showcase the importance of regiospecific synthesis and the role of X-ray crystallography in confirming molecular structures, highlighting the complexity and precision required in chemical synthesis processes. Such studies are crucial for understanding the molecular frameworks of pyrazole derivatives and their potential functionalities (Kumarasinghe, Hruby, & Nichol, 2009).

Biological Activities

Research into the biological activities of pyrazole derivatives, including compounds structurally related to "5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid," has shown potential in various therapeutic areas. For instance, studies on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential for these compounds in cancer treatment strategies (Hassan, Hafez, & Osman, 2014).

Nonlinear Optical Properties

The investigation of nonlinear optical properties in pyrazole derivatives, such as "3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid," demonstrates the potential application of these compounds in optical technologies. This study combines experimental and theoretical approaches to analyze the compound's crystal structure, spectroscopic properties, and the influence of molecular orbital interactions on its nonlinear optical activity, suggesting applications in materials science and photonics (Tamer et al., 2015).

Antimicrobial Properties

Another area of application involves the synthesis and antibacterial screening of pyrazolopyridine derivatives. Research on compounds such as "6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids" has identified certain derivatives with significant antibacterial properties. These findings support the exploration of pyrazole derivatives as potential candidates for developing new antimicrobial agents, which is crucial in addressing the growing concern of antibiotic resistance (Maqbool et al., 2014).

Corrosion Inhibition

Moreover, studies on the application of pyrazol derivatives in the petroleum industry for corrosion mitigation reveal their significance in industrial applications. Research into compounds like "4,4’-((4-methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)" for steel corrosion mitigation in acidizing environments demonstrates the potential of pyrazole derivatives as effective corrosion inhibitors, highlighting their importance in maintaining infrastructure integrity and operational efficiency in oil extraction and processing (Singh et al., 2020).

Safety And Hazards

Safety data for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on developing the synthesis of similar compounds as biomarkers of exposure . Additionally, the bioavailability and metabolism of phenolic compounds are significantly affected by conjugation and/or deconjugation reactions, which could be another area of focus .

properties

IUPAC Name

5-(2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-10(7-9(13-14)12(15)16)8-5-3-4-6-11(8)17-2/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPDBXQACCBVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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